molecular formula C17H18ClNO4S B2526661 3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid CAS No. 565179-43-3

3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid

Cat. No.: B2526661
CAS No.: 565179-43-3
M. Wt: 367.84
InChI Key: LQQQQCZTHNOAJD-UHFFFAOYSA-N
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Description

3-[N-(3,5-Dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid is a complex organic compound characterized by its sulfonamide group and chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid typically involves multiple steps, starting with the reaction of 3,5-dimethylphenylamine with chlorobenzenesulfonyl chloride to form the sulfonamide group

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and pH to optimize the reaction conditions.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its structural similarity to certain biological molecules allows it to act as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[N-(3,5-dimethylphenyl)acetamide]

  • 3-Cyclopentylpropionic acid, 3,5-dimethylphenyl ester

  • Ethyl (3,5-dimethylphenyl)carbamate

Uniqueness: 3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid is unique due to its combination of a sulfonamide group and a chlorinated benzene ring. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.

Properties

IUPAC Name

3-(N-(4-chlorophenyl)sulfonyl-3,5-dimethylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-12-9-13(2)11-15(10-12)19(8-7-17(20)21)24(22,23)16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQQQCZTHNOAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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